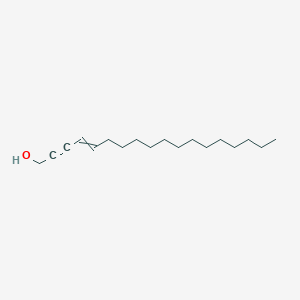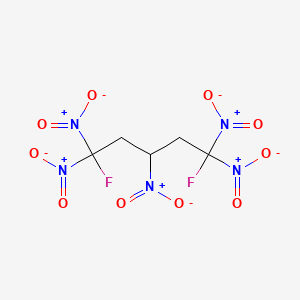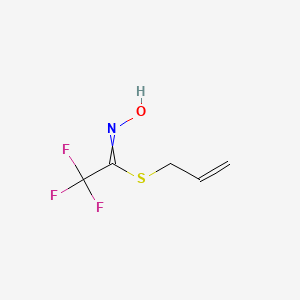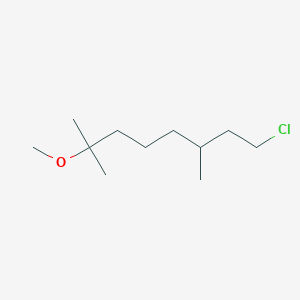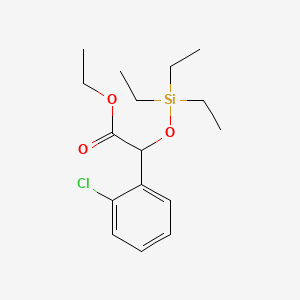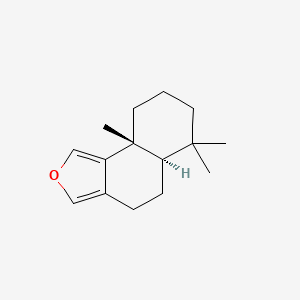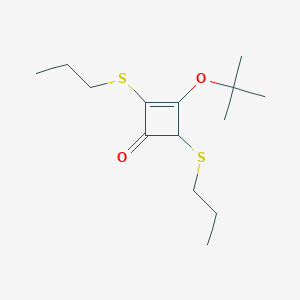
3-Monoacetyldigoxigenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Monoacetyldigoxigenin is a derivative of digoxigenin, a cardenolide steroid that is commonly used in molecular biology as a non-radioactive labeling agent. Digoxigenin itself is derived from the foxglove plant (Digitalis species) and is known for its high specificity in binding to anti-digoxigenin antibodies, making it a valuable tool in various biochemical assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Monoacetyldigoxigenin typically involves the acetylation of digoxigenin. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale acetylation reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Monoacetyldigoxigenin can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acetyl group or other functional groups.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds.
科学的研究の応用
3-Monoacetyldigoxigenin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other digoxigenin derivatives.
Biology: Employed in labeling nucleic acids for hybridization assays.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of biosensors and other analytical devices.
作用機序
The mechanism of action of 3-Monoacetyldigoxigenin involves its binding to specific antibodies. This binding is highly specific due to the unique structure of the digoxigenin moiety. The molecular targets include nucleic acids and proteins that have been labeled with digoxigenin, allowing for their detection and quantification in various assays.
類似化合物との比較
Similar Compounds
Digoxigenin: The parent compound, used widely in molecular biology.
Digitoxigenin: Another cardenolide with similar properties but different functional groups.
Digoxin: A cardiac glycoside used in medicine, structurally related but with additional sugar moieties.
Uniqueness
3-Monoacetyldigoxigenin is unique due to its acetyl group, which can influence its reactivity and binding properties. This modification can enhance its utility in specific applications where altered binding characteristics are desirable.
特性
CAS番号 |
80680-86-0 |
|---|---|
分子式 |
C25H36O6 |
分子量 |
432.5 g/mol |
IUPAC名 |
[(3S,5R,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H36O6/c1-14(26)31-17-6-8-23(2)16(11-17)4-5-19-20(23)12-21(27)24(3)18(7-9-25(19,24)29)15-10-22(28)30-13-15/h10,16-21,27,29H,4-9,11-13H2,1-3H3/t16-,17+,18-,19?,20?,21-,23+,24+,25+/m1/s1 |
InChIキー |
BRPTXGUNXVNFHJ-KDLVOSJUSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)C |
正規SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
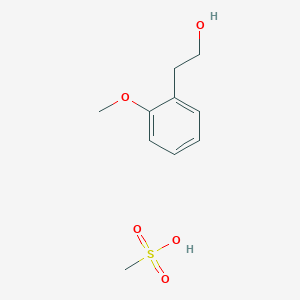
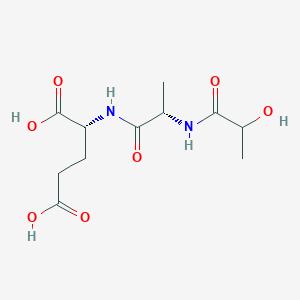
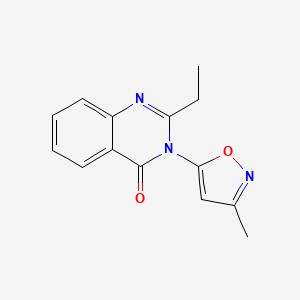
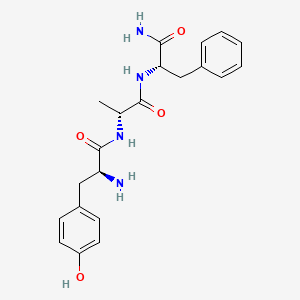
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
